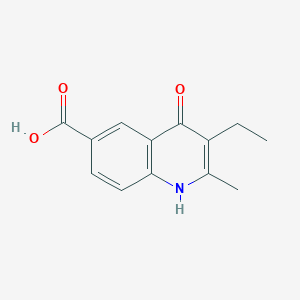

3-ethyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-methyl-3-hydroxyquinoline-4-carboxylic acid is obtained by the action of halo acetone on salts of isatin acids in the presence of alk. earth hydroxides . This compound is used for making dyes and medicines .

Synthesis Analysis

The synthesis of similar compounds, such as 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, has been reported . For example, hydroxy- and alkoxyanilides of 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids have been synthesized as potential diuretic agents .

Molecular Structure Analysis

The molecular structure of similar compounds like 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid has been analyzed . The molecular formula is C11H9NO3 .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the reaction of ethyl ester with the corresponding anilines at about 140 °C in the presence of a small amount of DMF has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid have been analyzed . For instance, it has a melting point of 235 °C (dec.) (lit.) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is a derivative of quinolinecarboxylic acid, which is known for its potential in creating novel therapeutic agents. It can be utilized in the synthesis of various drugs due to its structural similarity to other biologically active quinolines. For instance, its analogs have been studied as influenza endonuclease inhibitors, which are crucial in the development of anti-influenza medications .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for complex molecules. Its benzylic position is reactive, allowing for substitutions that can lead to a wide range of derivatives. These derivatives can then be used to synthesize four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Environmental Science

In environmental studies, derivatives of quinolinecarboxylic acid can be used to understand the sorption of ionizable organic compounds to sediments. This is crucial for assessing the environmental impact and mobility of organic pollutants .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be analyzed using X-ray crystallography and fluorescence spectroscopy to understand their structure and properties .

Biochemistry

In biochemistry, the compound’s ability to interact with enzymes and receptors can be harnessed. For example, it can function as a high-affinity ligand at the benzodiazepine site of brain GABA_A receptors, which is significant for studying neurological functions and disorders .

Wirkmechanismus

Target of Action

Related compounds such as ethyl 4-hydroxy-2-quinolinecarboxylate have been suggested to interact with g protein-coupled receptor gpr35 .

Mode of Action

For instance, 3-Hydroxy-2-quinoxalinecarboxylic acid is known to act as an antagonist of excitatory amino acids and possesses anticonvulsant properties .

Biochemical Pathways

For example, 3-Hydroxy-2-quinoxalinecarboxylic acid inhibits the 22 Na + efflux produced in 22 Na + -preloaded brain slices by N -methyl-D-aspartate and kainate .

Result of Action

Based on the actions of similar compounds, it could potentially influence cellular ion transport .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ethyl-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-9-7(2)14-11-5-4-8(13(16)17)6-10(11)12(9)15/h4-6H,3H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTBXFWXCNAUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-hydroxy-2-methylquinoline-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5616504.png)

![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)

![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)

![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)

![5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5616602.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)